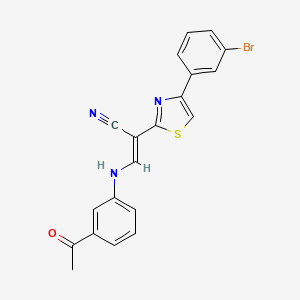![molecular formula C20H25N5O2 B2589771 2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-44-3](/img/new.no-structure.jpg)
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often involving an aldehyde or ketone and an amine in the presence of a catalyst.
Substitution Reactions: The butyl, ethylphenyl, and methyl groups are introduced through various substitution reactions, such as alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl or ethylphenyl groups, using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism by which 2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in purine metabolism, leading to therapeutic effects.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
Similar Compounds
2-Butyl-4-hydroxyisoindoline-1,3-dione: Shares structural similarities but differs in the presence of a hydroxy group and the absence of the ethylphenyl and methyl groups.
6-Phenyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar purine-imidazole core but lacks the butyl and ethylphenyl substituents.
Uniqueness
2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of butyl, ethylphenyl, and methyl groups makes it a versatile compound for various research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
872840-44-3 |
|---|---|
分子式 |
C20H25N5O2 |
分子量 |
367.453 |
IUPAC 名称 |
2-butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H25N5O2/c1-4-6-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-13-24(16)19)15-9-7-14(5-2)8-10-15/h7-10H,4-6,11-13H2,1-3H3 |
InChI 键 |
CHDOWRVRQMKQDC-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
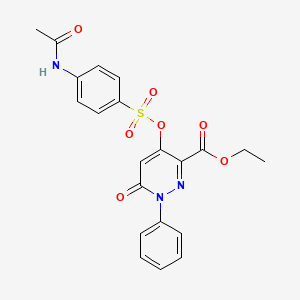
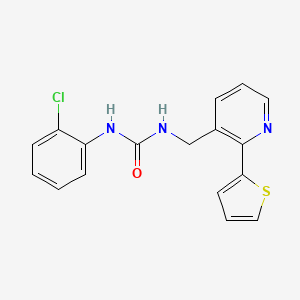
![6-Phenyl-2-[1-(quinoxalin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2589696.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2589697.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
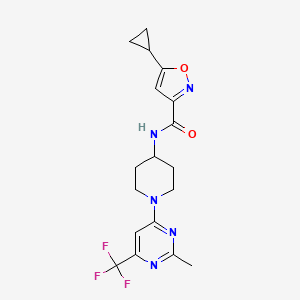
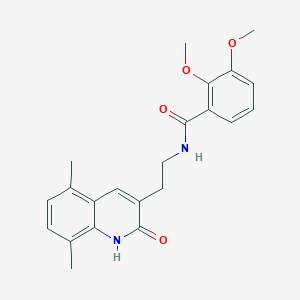
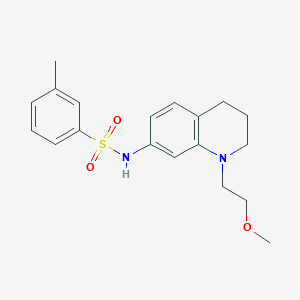
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
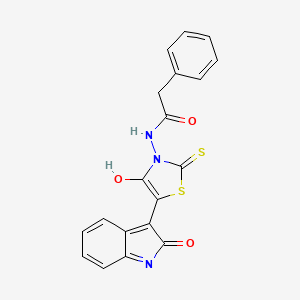
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
